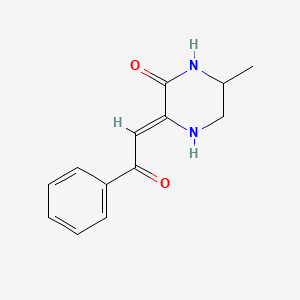![molecular formula C30H31N3O4 B10871008 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide](/img/structure/B10871008.png)
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide involves multiple steps. One common approach is the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is used as a starting material . This compound undergoes reactions with various nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, under specific conditions to yield the desired product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including column chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, the Michael addition reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and a solvent, such as N-methyl-2-pyrrolidone (NMP) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Michael addition reaction yields various derivatives of 5,6-dimethoxy-1-indanone .
Wissenschaftliche Forschungsanwendungen
5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . For example, indole derivatives are known to inhibit acetylcholine esterase, which is significant in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety and has similar biological activities.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep, melatonin shares structural similarities with the compound .
Uniqueness
What sets 5,6-dimethoxy-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-N-(4-methylphenyl)-1H-indene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H31N3O4 |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
5,6-dimethoxy-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-N-(4-methylphenyl)-1H-indene-2-carboxamide |
InChI |
InChI=1S/C30H31N3O4/c1-18-5-7-21(8-6-18)33-30(34)25-13-20-14-27(36-3)28(37-4)16-24(20)29(25)31-12-11-19-17-32-26-10-9-22(35-2)15-23(19)26/h5-10,14-17,31-32H,11-13H2,1-4H3,(H,33,34) |
InChI-Schlüssel |
RDRGPWIUYNMRPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC(=C(C=C3C2)OC)OC)NCCC4=CNC5=C4C=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-ethoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870926.png)


![(2E)-3-[2-bromo-4-(carboxymethoxy)-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10870945.png)
![3-(2-furyl)-10-(4-methoxybenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870946.png)
![methyl 5-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B10870963.png)
![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10870966.png)
![3-cyclopropyl-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10870976.png)
![4-{2-[2-(Trifluoromethyl)phenyl]hydrazinylidene}pyrazolidine-3,5-diimine](/img/structure/B10870983.png)

![5-[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10870994.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B10870995.png)
![2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10871004.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871005.png)
